molecular formula C22H18ClN3OS B11202376 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11202376
M. Wt: 407.9 g/mol
InChI Key: BGXRSDUILTYNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b][1,3]thiazole core in the structure contributes to its wide range of pharmacological activities.

Preparation Methods

The synthesis of 2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves multiple steps. One common synthetic route starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, it can modulate the immune response and enhance the body’s ability to fight infections .

Properties

Molecular Formula

C22H18ClN3OS

Molecular Weight

407.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C22H18ClN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2

InChI Key

BGXRSDUILTYNTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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